6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one
Description
Contextualization within Fused Heterocyclic Chemistry
Fused heterocyclic systems, where two or more rings share a common bond, are integral to the architecture of numerous natural products and synthetic molecules with significant biological activities. The pyridine (B92270) ring, a six-membered heterocycle containing a nitrogen atom, is a particularly privileged structure in medicinal chemistry. nih.gov Its ability to act as a hydrogen bond acceptor and its capacity for various chemical modifications make it a versatile building block in drug design. nih.gov
Historical Perspective of Related Cyclohepta[c]pyridine Systems
The synthesis of fused pyridine ring systems has a rich history, with foundational methods such as the Hantzsch pyridine synthesis being developed in the late 19th century. wikipedia.org However, the construction of more complex fused systems, particularly those involving larger rings like cycloheptane (B1346806), represents a more contemporary challenge in synthetic organic chemistry.
Early investigations into the synthesis of cycloheptapyridines were reported in the latter half of the 20th century. A notable contribution to the synthesis of the cyclohepta[c]pyridine skeleton was made by G. Jones and R. K. Jones in 1973. Their work involved the annulation of a pyridine ring through the condensation of pyridine-3,4-dicarboxylates with dialkyl glutarates. rsc.org This approach led to the formation of dialkyl 5,9-dihydroxy-7H-cyclohepta[c]pyridine-6,8-dicarboxylates, which are precursors to the core cyclohepta[c]pyridine ring system. rsc.org While this early work did not specifically describe the synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one, it laid the groundwork for accessing this class of compounds and demonstrated a viable strategy for constructing the fused seven-membered ring onto a pyridine core.
Further developments in synthetic methodologies have provided more diverse routes to related structures, such as the synthesis of 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines via Staudinger–aza-Wittig reaction conditions. researchgate.net Although this produces a related azepine (nitrogen-containing seven-membered ring) system, the synthetic strategies employed are indicative of the types of chemical transformations necessary to construct such fused ring systems.
Structural Features and Topographical Considerations of the Cyclohepta[c]pyridin-5-one Nucleus
The structure of this compound is characterized by the fusion of a dihydropyridine (B1217469) fragment with a seven-membered carbocyclic ring containing a ketone. The "tetrahydro" designation indicates that four of the atoms in the cycloheptane ring are saturated with hydrogen atoms. The presence of the ketone at the 5-position introduces a planar sp²-hybridized carbon, which influences the local geometry of the seven-membered ring.
The conformational analysis of seven-membered rings is inherently complex due to their high degree of flexibility. Unlike the well-defined chair and boat conformations of cyclohexane, cycloheptane and its derivatives can adopt a variety of conformations, such as the chair, boat, twist-chair, and twist-boat, which are often close in energy and can interconvert. The fusion of the pyridine ring and the presence of the ketone group in this compound will significantly restrict this conformational freedom.
Structure
3D Structure
Properties
IUPAC Name |
6,7,8,9-tetrahydrocyclohepta[c]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-4-2-1-3-8-7-11-6-5-9(8)10/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRLOJLHEIAWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538132 | |
| Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95207-84-4 | |
| Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6,7,8,9 Tetrahydro 5h Cyclohepta C Pyridin 5 One and Its Derivatives
Retrosynthetic Analysis of the Cyclohepta[c]pyridin-5-one Framework
A logical retrosynthetic analysis of the 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one core (I) suggests a disconnection strategy that simplifies the structure into more readily available starting materials. The key transformations to consider are the formation of the seven-membered cycloheptanone (B156872) ring and the construction of the pyridine (B92270) ring.
One plausible approach involves a Dieckmann-type intramolecular condensation to form the seven-membered ring. This would disconnect the C5-C4a bond, leading to a diester precursor (II). This precursor is a pyridine ring substituted at the C3 and C4 positions with ester-containing side chains. Further disconnection of the precursor (II) at the pyridine C-C bonds is less common for de novo synthesis. Instead, this intermediate is typically assembled from a pre-functionalized pyridine derivative. For instance, a pyridine-3,4-dicarboxylate derivative could be elaborated through chain extension to form the necessary diester side chains.
An alternative strategy, particularly for the isomeric cyclohepta[b]pyridin-5-one system which has been more extensively studied, involves the cyclization of a glutarate derivative onto a pyridine-2,3-dicarboxylate precursor. This suggests that for the cyclohepta[c]pyridin-5-one core, a key intermediate would be a suitably substituted pyridine-3,4-dicarboxylate or a related derivative, which can then be annulated with a four-carbon chain that cyclizes to form the seven-membered ring.
De Novo Synthesis Pathways for the this compound Core
While specific literature on the de novo synthesis of the parent this compound is limited, the synthesis of the isomeric 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione provides a well-documented analogous pathway that can be conceptually applied. This synthesis starts from commercially available pyridine-2,3-dicarboxylic acid.
The key steps, adapted for the synthesis of a cyclohepta[c]pyridin-5-one precursor, would likely involve:
Esterification: Conversion of pyridine-3,4-dicarboxylic acid to its corresponding dimethyl ester, dimethyl pyridine-3,4-dicarboxylate, using standard conditions such as methanol (B129727) with a catalytic amount of strong acid or thionyl chloride.
Annulation and Cyclization: Reaction of the diester with a glutarate derivative, such as dimethyl glutarate, in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide). This would proceed via a tandem Claisen-Dieckmann condensation sequence to construct the seven-membered ring, yielding a bicyclic β-keto ester.
Hydrolysis and Decarboxylation: Subsequent acidic workup and heating would lead to hydrolysis of the ester and decarboxylation to afford the target dione (B5365651), a precursor to the desired tetrahydrocyclohepta[c]pyridin-5-one.
This sequence provides a robust method for constructing the core bicyclic system from simple, acyclic precursors fused onto a pyridine ring.
Targeted Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized derivatives is crucial for modulating the pharmacological properties of the core scaffold. A prominent example is the synthesis of hydroxylated derivatives, which often serve as key intermediates for more complex molecules. The synthesis of the CGRP receptor antagonist BMS-846372, for instance, relies on a highly functionalized (9R)-6,7,8,9-tetrahydro-9-hydroxy-5H-cyclohepta[b]pyridin-5-one intermediate. nih.govthieme-connect.com
The synthetic strategies for introducing functional groups can be categorized as follows:
Synthesis from Functionalized Precursors: The most direct approach is to start the synthetic sequence with already functionalized starting materials. For example, using a substituted pyridine-3,4-dicarboxylic acid would result in a substituted cyclohepta[c]pyridin-5-one core.
Modification of the Core Structure: Functional groups can be introduced onto the pre-formed bicyclic system. The ketone at the C5 position is a versatile handle for various transformations, such as alpha-halogenation followed by substitution, or aldol-type condensations. The methylene (B1212753) groups of the cyclohepta ring can also be functionalized, for instance, through oxidation to introduce a hydroxyl or additional keto group. patsnap.com
A notable example is the preparation of (9R)-6,7,8,9-tetrahydro-9-hydroxy-5H-cyclohepta[b]pyridin-5-one from its corresponding dione precursor, 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. researchgate.netlookchem.com This transformation highlights the targeted introduction of a hydroxyl group with specific stereochemistry, which is a critical step in the synthesis of advanced drug candidates.
Chemo- and Regioselective Synthetic Transformations
Chemo- and regioselectivity are paramount when multiple reactive sites are present in a molecule. The cyclohepta[c]pyridin-5-one framework and its precursors offer interesting challenges and opportunities for selective transformations.
A key example of chemoselectivity is the reduction of a dione precursor, such as 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. nih.govlookchem.com This molecule contains two distinct ketone functionalities. The selective reduction of one ketone over the other is a critical step in the synthesis of hydroxylated derivatives. This can be achieved through:
Catalytic Asymmetric Hydrogenation: Using a chiral catalyst, such as a rhodium- or ruthenium-based complex, allows for the selective reduction of one carbonyl group. For example, the use of a Rh-(R-binapine)(COD)BF4 catalyst under hydrogen pressure can selectively reduce the C9-ketone to the corresponding (R)-alcohol with high enantioselectivity.
Enzymatic Reduction: Ketoreductase enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity. These biocatalysts can be used on a large scale to reduce one of the two ketones to a single enantiomer of the alcohol, often with very high conversion and enantiomeric excess. thieme-connect.com
These methods demonstrate how modern catalytic techniques can be employed to control reactivity at a specific site within a multifunctional molecule, avoiding the need for extensive protecting group strategies.
Stereoselective Approaches to Enantiomerically Enriched this compound Structures
The development of stereoselective syntheses is of utmost importance in pharmaceutical chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. For the cyclohepta[c]pyridin-5-one scaffold, chirality can be introduced at several positions within the seven-membered ring.
The most significant progress in this area has been demonstrated in the synthesis of the key intermediate for the CGRP antagonist Rimegepant, (9R)-6,7,8,9-tetrahydro-9-hydroxy-5H-cyclohepta[b]pyridin-5-one. researchgate.net The pivotal step is the asymmetric reduction of the prochiral dione, 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione.
Two highly effective methods have been developed for this transformation:
Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral catalyst, typically a ruthenium complex with a chiral ligand, and a hydrogen donor like formic acid/triethylamine. This approach has been shown to be scalable and cost-effective, providing the desired (R)-alcohol with high enantioselectivity. researchgate.net
Ketoreductase (KRED) Mediated Bioreduction: This biocatalytic approach offers excellent selectivity and operates under mild, environmentally friendly conditions. A specific ketoreductase enzyme is used to reduce the C9-ketone to the (R)-alcohol, often with near-perfect enantiomeric excess. This method has been successfully implemented on an industrial scale. thieme-connect.com
The table below summarizes the key features of these stereoselective methods.
| Method | Catalyst/Enzyme | Hydrogen Source | Typical Selectivity (ee) | Scale |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ru-complex with chiral ligand | HCOOH/NEt3 | >99% | Lab to Process |
| Biocatalytic Reduction | Ketoreductase (KRED) | Isopropanol (cosubstrate) | >99.5% | Process/Industrial |
Green Chemistry Principles in the Synthesis of Cyclohepta[c]pyridin-5-one Analogues
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve process efficiency. The synthesis of cyclohepta[c]pyridin-5-one analogues can benefit from several green chemistry approaches.
Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. The asymmetric hydrogenation and transfer hydrogenation methods discussed previously are excellent examples of this principle, where a small amount of a catalyst can generate large quantities of the desired product with high selectivity, minimizing waste. nih.govresearchgate.net
Biocatalysis: The use of enzymes, such as ketoreductases, for stereoselective reductions represents a significant advancement in green chemistry. thieme-connect.com These reactions are typically run in aqueous media under mild conditions (ambient temperature and pressure), avoiding the use of heavy metals and harsh reagents. The enzymes themselves are biodegradable.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. One-pot reactions, where multiple transformations are carried out in a single reactor without isolating intermediates, can significantly improve atom economy and reduce solvent and energy usage.
Use of Safer Solvents: A related synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved through a manganese-catalyzed oxidation using aqueous tert-butyl hydroperoxide as the oxidant in water as the solvent. patsnap.com This demonstrates the potential for replacing traditional volatile organic solvents with more environmentally benign alternatives like water in the synthesis of related heterocyclic ketones.
By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient.
Mechanistic Investigations of Reactions Involving 6,7,8,9 Tetrahydro 5h Cyclohepta C Pyridin 5 One
Elucidation of Reaction Pathways and Transition States
No studies have been found that elucidate the specific reaction pathways or identify the transition states for reactions involving 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one. Research on analogous but structurally distinct compounds, such as those with different ring sizes or substitution patterns, exists but does not provide direct information on the target molecule.
Studies on Reaction Kinetics and Thermodynamics
There is no available literature reporting on the reaction kinetics or thermodynamic parameters for any transformation of this compound. Consequently, no data tables on rate constants, activation energies, or enthalpy and entropy of reaction can be provided.
Solvent Effects on Reaction Outcomes and Selectivity
No research has been published that specifically investigates the effect of different solvents on the reaction outcomes or selectivity for transformations involving this compound.
Catalytic Systems for Transformations of the Cyclohepta[c]pyridin-5-one Moiety
While catalytic systems for the transformation of various heterocyclic ketones are widely reported, no specific catalytic systems have been documented for the functionalization or transformation of the this compound core structure.
Advanced Spectroscopic and Analytical Characterization of 6,7,8,9 Tetrahydro 5h Cyclohepta C Pyridin 5 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one. Both ¹H and ¹³C NMR would provide critical information on the chemical environment of each atom.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclohepta moiety. The chemical shifts, splitting patterns (multiplicity), and coupling constants would allow for the assignment of each proton to its specific position in the molecule. Protons on the pyridine ring would appear in the aromatic region, while the methylene (B1212753) protons of the seven-membered ring would be found in the aliphatic region.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. The chemical shift of the carbonyl carbon (C=O) would be a key indicator, typically appearing significantly downfield. The carbons of the pyridine ring would resonate in the aromatic region, and the aliphatic carbons of the cyclohepta ring would appear upfield.
Hypothetical ¹H and ¹³C NMR Data
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Pyridine CH | 7.0 - 8.5 | 120 - 150 |
| C=O | - | 190 - 200 |
| CH₂ (alpha to C=O) | 2.5 - 3.0 | 30 - 40 |
| CH₂ (alpha to pyridine) | 2.5 - 3.0 | 25 - 35 |
| Other CH₂ | 1.5 - 2.5 | 20 - 30 |
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Patterns
Mass spectrometry would be employed to determine the molecular weight and elemental composition of this compound, and to gain insight into its structure through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The expected exact mass for C₁₀H₁₁NO would be calculated and compared to the experimental value.
Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID), the molecule would break apart in a predictable manner. The resulting fragment ions would be characteristic of the compound's structure, likely showing losses of CO, and fragmentation of the seven-membered ring.
Expected Mass Spectrometry Data
| Technique | Expected Information |
| HRMS | Determination of the exact molecular weight and elemental formula (C₁₀H₁₁NO). |
| MS/MS | Characteristic fragmentation patterns, including potential loss of the carbonyl group and cleavage of the cyclohepta ring. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in the molecule.
IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1650-1700 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and C=C and C=N stretching vibrations from the pyridine ring.
Raman Spectroscopy: Raman spectroscopy would also detect the C=O stretch, although it might be weaker than in the IR spectrum. Aromatic ring vibrations are often strong in Raman spectra, providing a characteristic fingerprint for the pyridine moiety.
Expected Vibrational Frequencies
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C=O Stretch | 1650 - 1700 (strong) | 1650 - 1700 (weak to medium) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| C=C / C=N Stretch | 1400 - 1600 | 1400 - 1600 (strong) |
X-ray Crystallography for Solid-State Structural Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This technique would precisely determine bond lengths, bond angles, and the conformation of the seven-membered ring in the solid state. It would also reveal details about the intermolecular interactions, such as packing arrangements in the crystal lattice. To date, no crystallographic data for this specific compound has been reported in the Cambridge Structural Database (CSD).
Chromatographic and Electrophoretic Methods for Purity and Isomer Analysis
Various chromatographic and electrophoretic techniques would be crucial for assessing the purity of this compound and for separating it from potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC, using either normal-phase or reversed-phase columns, would be a primary method for determining the purity of a sample. A single, sharp peak would indicate a high degree of purity. The retention time would be a characteristic property of the compound under specific chromatographic conditions.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis. It is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components in a mixture.
Capillary Electrophoresis (CE): CE separates compounds based on their charge-to-size ratio. While less common for neutral compounds like this, it could be adapted for purity analysis, particularly if derivatization is employed.
Chemical Reactivity and Derivatization Strategies for the 6,7,8,9 Tetrahydro 5h Cyclohepta C Pyridin 5 One Core
Electrophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene. youtube.comyoutube.com The nitrogen atom withdraws electron density from the ring, making it less susceptible to attack by electrophiles. youtube.com Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, further deactivating the ring.
However, the fused ring system and the carbonyl group influence the regioselectivity of any potential substitution. The pyridone tautomer, in equilibrium with the hydroxypyridine form, would be significantly more activated towards electrophilic attack. For the 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one core, electrophilic attack would be expected to occur at positions ortho or para to the activating group (the hydroxyl group in the tautomeric form) and meta to the deactivating nitrogen atom.
Typical electrophilic substitution reactions, while challenging, could be envisioned under forcing conditions. The specific outcomes would depend heavily on the reaction conditions and the specific electrophile employed.
Table 1: Potential Electrophilic Substitution Reactions
| Reaction Type | Reagent/Catalyst | Potential Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Halo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one |
| Sulfonation | Fuming H₂SO₄ | This compound-sulfonic acid |
Note: These reactions are hypothetical and would likely require harsh conditions due to the deactivated nature of the pyridine ring.
Nucleophilic Attack and Addition Reactions
The most reactive site for nucleophilic attack on the this compound core is the electrophilic carbon atom of the carbonyl group in the cycloheptane (B1346806) ring. This ketone functionality is susceptible to attack by a wide range of nucleophiles, including organometallic reagents and reducing agents.
Addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of tertiary alcohols. Similarly, reduction of the carbonyl group can be readily achieved to furnish the corresponding secondary alcohol. The chemoselective and enantioselective reduction of a related compound, cyclohepta[b]pyridine-5,9-dione, highlights the utility of this transformation in preparing chiral hydroxylated derivatives. pharmaffiliates.com
Table 2: Nucleophilic Addition to the Carbonyl Group
| Reagent | Product Type | Example Product |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol | 6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridin-5-ol |
| Lithium aluminum hydride (LiAlH₄) | Secondary alcohol | 6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridin-5-ol |
| Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol | 5-Methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-ol |
Oxidation and Reduction Chemistry of the Cyclohepta[c]pyridin-5-one System
The oxidation and reduction chemistry of this scaffold offers pathways to further functionalization. As discussed previously, the ketone can be selectively reduced to a secondary alcohol. Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can also be achieved using methods like the Wolff-Kishner or Clemmensen reduction, yielding the fully saturated 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine.
Oxidation reactions can target the methylene groups adjacent to the pyridine ring or the carbonyl group. For instance, manganese-catalyzed oxidation has been successfully used to convert a CH₂ group adjacent to a pyridine moiety into a ketone in related systems. rsc.org This suggests that the C-9 position of the this compound core could potentially be oxidized to yield a dione (B5365651) derivative. The resulting 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-5,9-dione could then serve as a precursor for further derivatization, such as selective reduction to hydroxy-ketones. pharmaffiliates.com
Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods, a suitable handle, typically a halide or triflate, must first be installed on the pyridine ring. This could potentially be achieved through electrophilic halogenation (as mentioned in section 5.1) or other synthetic routes.
Once a halogenated derivative, such as chloro- or bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one, is obtained, it can be subjected to various cross-coupling reactions. These reactions offer a modular approach to introduce a wide variety of substituents onto the pyridine core.
Table 3: Potential Cross-Coupling Reactions for Derivatization
| Reaction Name | Coupling Partner | Catalyst/Ligand (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Boronic acid (R-B(OH)₂) | Pd(PPh₃)₄ | C-C (Aryl, Alkyl) |
| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ | C-C (Alkenyl) |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (Alkynyl) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | C-N |
Note: These reactions are contingent on the successful synthesis of a suitably functionalized (e.g., halogenated) precursor.
Functional Group Interconversions on the Cycloheptane and Pyridone Moieties
Beyond direct modifications of the core structure, functional group interconversions provide additional avenues for derivatization.
On the cycloheptane moiety, the methylene group at C-6, being alpha to the carbonyl, is acidic and can be deprotonated with a strong base like lithium diisopropylamide (LDA). The resulting enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for substitution at this position. This strategy has been demonstrated in related dihydroquinolin-2-one systems. nih.gov
The pyridone moiety itself can undergo specific transformations. The carbonyl oxygen can be O-alkylated under appropriate conditions. It can also be converted to a thiocarbonyl group using reagents like Lawesson's reagent. Furthermore, the enolate can be trapped as a vinyl triflate, which can then participate in cross-coupling reactions, providing an alternative to halogenation of the pyridine ring for introducing new substituents.
Theoretical and Computational Chemistry Studies of 6,7,8,9 Tetrahydro 5h Cyclohepta C Pyridin 5 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic makeup of molecules. For 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure and predict its reactivity.
Studies on analogous heterocyclic systems, such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, have utilized DFT with the B3LYP functional to determine a range of electronic properties. acs.orgnih.gov These calculations typically yield information on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the molecule; a larger gap suggests higher stability and lower reactivity.
Furthermore, these calculations can provide a map of the electrostatic potential (ESP), which visualizes the charge distribution on the molecule's surface. The ESP is invaluable for predicting how the molecule will interact with other species, with regions of negative potential indicating likely sites for electrophilic attack and positive regions suggesting sites for nucleophilic attack.
Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. These include:
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
For a related compound, 4-(4-chlorophenyl)-3,4,6,7,8,9-hexahydro-1H- cyclohepta-pyrimidin-2(5H)-one, DFT calculations have been used to identify electrophilic and nucleophilic regions via the Molecular Electrostatic Potential (MESP) plot and to determine local reactivity descriptors, which pinpoint the most reactive sites within the molecule.
Table 1: Calculated Electronic Properties of a Representative Cycloalkanapyridine Derivative (CAPD) using DFT/B3LYP
| Parameter | Value (eV) |
| EHOMO | -6.24 |
| ELUMO | -1.98 |
| Energy Gap (ΔE) | 4.26 |
| Ionization Potential (I) | 6.24 |
| Electron Affinity (A) | 1.98 |
| Electronegativity (χ) | 4.11 |
| Chemical Hardness (η) | 2.13 |
| Softness (S) | 0.47 |
| Electrophilicity Index (ω) | 3.95 |
Data is illustrative and based on findings for analogous compounds. acs.org
Conformational Analysis and Molecular Mechanics Studies
The three-dimensional structure of a molecule is intimately linked to its function and reactivity. For a flexible molecule like this compound, which contains a seven-membered cyclohepta ring, conformational analysis is crucial to identify the most stable three-dimensional arrangements, or conformers.
Molecular mechanics is a computational method that is well-suited for this purpose. It uses classical physics to model the potential energy of a molecule as a function of its geometry. By systematically exploring the molecule's conformational space, the lowest energy conformers can be identified. For the cyclohepta ring, several conformations such as chair, boat, and twist-boat are possible. The fusion of this ring to the rigid pyridine (B92270) ring will impose constraints that influence the relative energies of these conformers.
A study on the similarly flexible (6R,1'R,2'S-)-5,6,7,8-tetrahydrobiopterin combined molecular mechanics with ab initio quantum chemical calculations to investigate the orientation of its side-chain. nih.gov This dual approach found that the axial side-chain orientation was slightly more stable than the equatorial form, a preference stabilized by weak intramolecular hydrogen bonds. nih.gov Such studies on this compound would reveal the preferred puckering of the seven-membered ring and the orientation of the carbonyl group.
Molecular Dynamics Simulations for Dynamic Behavior
While conformational analysis identifies stable, low-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment.
For this compound, MD simulations could be used to study its conformational flexibility at physiological temperatures. A simulation of (6R,1'R,2'S-)-5,6,7,8-tetrahydrobiopterin at 310 K revealed that the molecule is flexible enough to undergo significant internal motions, which could be of biological importance. nih.gov Similarly, MD simulations of pyridine-based protein kinase C agonists have been used to understand their orientation and behavior within a cell membrane. nih.gov These simulations showed that the compounds exhibited specific orientations at the lipid-water interface, which is crucial for their biological activity. nih.gov Such simulations for this compound could reveal its behavior in different solvents or in the presence of a biological target.
Prediction of Spectroscopic Data and Comparison with Experimental Observations
Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computed structure and electronic properties. For this compound, the most commonly predicted spectra would be Nuclear Magnetic Resonance (NMR) and Infrared (IR).
DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. In a study of a hexahydro-1H- cyclohepta-pyrimidin-2(5H)-one derivative, a good correlation was found between the experimental and calculated 1H and 13C NMR spectroscopic values. This agreement between theory and experiment provides confidence in the accuracy of the computed molecular geometry.
Similarly, the vibrational frequencies of a molecule can be calculated and compared to an experimental IR spectrum. The calculated frequencies can aid in the assignment of the experimentally observed absorption bands to specific vibrational modes of the molecule. For example, in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, the IR spectra were used to confirm the presence of key functional groups, such as the C≡N stretch. acs.orgnih.gov
Table 2: Illustrative Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for a Related Heterocyclic System
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| C2 | 164.93 | 165.2 |
| C3 | 93.73 | 93.8 |
| C4 | 161.91 | 161.8 |
| C4a | 116.00 | 115.9 |
| C5 | 28.90 | 28.9 |
| C6 | 27.22 | 27.1 |
| C7 | 135.18 | 135.0 |
| C8 | 152.97 | 152.5 |
| C9 | 125.77 | 124.6 |
Data is for an analogous compound and serves for illustrative purposes. acs.orgnih.gov
In Silico Design of Novel Cyclohepta[c]pyridin-5-one Analogues
The insights gained from computational studies of this compound can be leveraged for the in silico design of novel analogues with desired properties. This is a common practice in drug discovery and materials science. For example, if the parent molecule shows promising, but not optimal, biological activity, computational methods can be used to design derivatives with improved potency and selectivity.
One approach is to use the parent molecule as a scaffold and computationally explore the effects of adding different substituents at various positions. This can be done by building a virtual library of analogues and then using computational methods to predict their properties, such as their binding affinity to a biological target. A study on tetrahydroisoquinoline-based compounds used this approach to design new antagonists for the CD44 receptor. mdpi.com
Another strategy is bioisosteric replacement, where a part of the molecule is replaced with a different functional group that has similar physical or chemical properties. This was successfully employed in the discovery of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists, where a tetrahydro-pyrimdoazepine core was used as a bioisosteric replacement for a piperazine-urea moiety. nih.gov These designed analogues can then be synthesized and tested experimentally, creating a feedback loop between computational prediction and experimental validation.
Applications in Organic Synthesis and Chemical Sciences
Utilization as a Synthetic Building Block for Complex Molecules
A thorough review of available scientific literature indicates a significant lack of specific examples where 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one is utilized as a foundational building block for the synthesis of more complex molecules. While related fused pyridine (B92270) systems, such as those with different ring sizes or alternative fusion patterns, are widely used, research detailing the synthetic transformations of this particular cyclohepta[c]pyridin-5-one isomer into elaborate chemical structures is not prominently documented.
Development of Novel Heterocyclic Scaffolds based on the Cyclohepta[c]pyridin-5-one Structure
The modification of a core structure to generate novel heterocyclic scaffolds is a key strategy in drug discovery and materials science. However, specific studies focused on the derivatization of the this compound framework to create new, unique heterocyclic systems are not readily found in the current body of scientific research. Research on related isomers, such as pyrido[4,3-c]azepin-5-ones, has been conducted to develop novel chemotypes for specific biological targets, but this work does not originate from the title compound. nih.gov
Role as an Intermediate in Multi-Step Organic Syntheses
In multi-step synthetic pathways, a compound may appear as a transient intermediate that is formed and then consumed to produce a final target molecule. Despite the potential for this compound to serve in this capacity, a comprehensive search of chemical literature does not reveal established synthetic routes where it is a reported intermediate. An approach to the related 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines has been described, but this synthesis does not involve the title compound. researchgate.net
Exploration in Material Science Applications
The application of heterocyclic compounds in material science, for example as corrosion inhibitors, organic conductors, or components of dyes, is an active area of research. While derivatives of smaller ring systems like 6,7-dihydro-5H-cyclopenta[b]pyridine have been investigated for roles such as corrosion inhibitors, there is no specific information available that details the exploration or application of this compound in material science. acs.org
Biological Target Identification and In Vitro Activity Studies
The investigation of a molecule's interaction with biological systems is fundamental to pharmaceutical research. This section addresses the in vitro studies related to the biological activity of this compound.
There is a notable absence of published in vitro studies detailing the enzyme inhibition or receptor binding properties of this compound. While structurally related scaffolds have been explored as antagonists for receptors like CCR2, with specific compounds showing nanomolar inhibitory activity, this data pertains to the 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one core and cannot be directly attributed to the title compound. nih.gov Similarly, anti-inflammatory activity has been noted for the isomeric 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines, but corresponding data for the cyclohepta[c]pyridin-5-one variant is not available. nih.gov
Systematic structural modification to understand how chemical changes affect a compound's biological activity is a cornerstone of medicinal chemistry. Currently, there are no specific, publicly accessible research articles that describe ligand design or explore the structure-activity relationships (SAR) for derivatives of this compound. SAR studies have been performed on related but distinct scaffolds, such as the systematic investigation of the 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one ring system for CCR2 antagonism, but this research does not extend to the specific compound of interest. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one and its derivatives in academic research?
The synthesis typically involves multi-step organic reactions, with a focus on regioselective ketone reduction. For example, 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione serves as a key precursor, where selective reduction of one carbonyl group is achieved using Ru-catalyzed asymmetric transfer hydrogenation (ATH). Reaction conditions (e.g., formic acid as a hydrogen donor, low catalyst loading) are optimized to improve yield and enantioselectivity . Derivatives like (R)-9-hydroxy variants are synthesized via enantioselective reduction, critical for intermediates in migraine therapeutics such as Rimegepant .
Q. How is structural characterization performed for cyclohepta[c]pyridinone derivatives?
X-ray crystallography is the gold standard, often using the SHELX software suite for structure solution and refinement. For example, hydrogen bonding geometries (e.g., C—N bond lengths of 1.350–1.442 Å) and chair conformations of the cycloheptane ring are resolved with SHELXL . Complementary techniques like NMR and IR spectroscopy validate purity and functional groups, with spectral data cross-referenced against crystallographic results to resolve ambiguities .
Advanced Research Questions
Q. What methodological challenges arise in achieving enantioselective synthesis of this compound intermediates?
The compound’s two chemically similar carbonyl groups pose selectivity challenges. Enantioselective reduction of the ketone at position 9 (proximal to the pyridine nitrogen) requires precise catalyst tuning. Ru-catalyzed ATH with chiral ligands (e.g., (R,R)-TsDPEN) achieves >99% enantiomeric excess under optimized conditions (formic acid/triethylamine, 40°C). Computational modeling aids in predicting steric and electronic effects on selectivity .
Q. How do researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
Discrepancies often arise in stereochemical assignments or hydrogen bonding networks. For example, NMR may suggest axial chirality, while crystallography reveals equatorial conformers. Multi-technique validation—combining NOESY NMR, density functional theory (DFT) calculations, and high-resolution crystallography—is employed. In cases of conflicting hydrogen bond metrics (e.g., C—O···H distances), iterative refinement in SHELXL and Hirshfeld surface analysis reconcile data .
Q. What strategies are used to optimize reaction scalability for pharmacological intermediates derived from this compound?
Large-scale synthesis prioritizes cost-effectiveness and sustainability. The Ru-catalyzed ATH process is scaled by reducing catalyst loading (0.1–0.5 mol%) and switching to greener solvents (e.g., ethanol/water mixtures). Continuous flow reactors enhance reproducibility, while in-situ monitoring (e.g., PAT tools) ensures consistent enantioselectivity. Process analytical technology (PAT) and DOE (design of experiments) identify critical parameters like pH and temperature gradients .
Methodological Tables
Table 1: Optimized Conditions for Ru-Catalyzed Asymmetric Transfer Hydrogenation
| Parameter | Optimal Value | Impact on Yield/Selectivity |
|---|---|---|
| Catalyst | Ru-(R,R)-TsDPEN | Enantioselectivity >99% ee |
| Hydrogen Donor | Formic acid/Triethylamine | Mild conditions, low byproducts |
| Solvent | Ethanol/Water (9:1) | Enhances solubility and kinetics |
| Temperature | 40°C | Balances reaction rate and ee |
| Catalyst Loading | 0.2 mol% | Cost-effective for scale-up |
| Source: |
Table 2: Key Crystallographic Parameters for Cyclohepta[c]pyridinone Derivatives
| Compound | Space Group | Bond Length (Å) | Hydrogen Bond Geometry |
|---|---|---|---|
| (I) 4-Bromo derivative | P1 | C—N: 1.350 | N—H···O (2.892 Å, 158°) |
| (II) 4-Chloro derivative | P1 | C—N: 1.442 | C—H···π (3.412 Å) |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
